molecular formula C9H14N2OS B13272081 N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide

N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide

Cat. No.: B13272081
M. Wt: 198.29 g/mol
InChI Key: GZMLNUKYIVMBRJ-UHFFFAOYSA-N
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Description

N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their diverse biological and physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide can be achieved through various methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with ethylenediamine to form an intermediate, which is then acetylated using acetic anhydride to yield the final product . The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives .

Scientific Research Applications

N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic applications and potential biological activities make it a valuable compound for research and development .

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

N-[2-(thiophen-2-ylmethylamino)ethyl]acetamide

InChI

InChI=1S/C9H14N2OS/c1-8(12)11-5-4-10-7-9-3-2-6-13-9/h2-3,6,10H,4-5,7H2,1H3,(H,11,12)

InChI Key

GZMLNUKYIVMBRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNCC1=CC=CS1

Origin of Product

United States

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